molecular formula C21H15Cl2N3O3 B2389347 6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 853903-41-0

6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2389347
CAS No.: 853903-41-0
M. Wt: 428.27
InChI Key: GTHNIOFPGVTREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the imidazole moiety further enhances its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate diketones under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the chromene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Imidazole Moiety: The imidazole ring is introduced through a nucleophilic substitution reaction using 4-(1H-imidazol-1-yl)phenyl ethylamine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate carboxylic acid derivatives and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromene core using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the chromene core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or THF as solvent.

    Substitution: Amines, thiols, DMF or DMSO as solvent, elevated temperatures.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Mechanism of Action

The exact mechanism of action of 6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole moiety may play a crucial role in binding to these targets, while the chromene core may contribute to the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    6,8-dichloro-2-oxo-2H-chromene-3-carboxamide: Lacks the imidazole moiety, which may result in different biological activities.

    N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide: Lacks the chlorine atoms, which may affect its reactivity and interactions with biological targets.

Uniqueness

6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both chlorine atoms and the imidazole moiety. This combination may enhance its pharmacological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

6,8-dichloro-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O3/c1-12(13-2-4-16(5-3-13)26-7-6-24-11-26)25-20(27)17-9-14-8-15(22)10-18(23)19(14)29-21(17)28/h2-12H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHNIOFPGVTREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.